rac Cinacalcet-d3 Hydrochloride
Overview
Description
rac Cinacalcet-d3 Hydrochloride is a deuterium-labeled analog of rac Cinacalcet Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its role in the study of pharmacokinetics and metabolic profiling due to the presence of deuterium atoms, which replace hydrogen atoms in the molecule .
Mechanism of Action
Target of Action
The primary target of rac Cinacalcet-d3 Hydrochloride is the calcium-sensing receptor (CaSR) that is expressed in various human organ tissues . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
this compound acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptor . This increases the sensitivity of the calcium-sensing receptors to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .
Biochemical Pathways
The activation of the calcium-sensing receptor by this compound leads to a decrease in the levels of PTH . PTH is a key hormone in the regulation of calcium homeostasis, and its reduction leads to a decrease in serum calcium levels . This impacts the biochemical pathways involved in calcium homeostasis and bone metabolism .
Pharmacokinetics
The pharmacokinetic properties of this compound include its bioavailability, metabolism, and excretion . It has a bioavailability of 20 to 25%, which increases if taken with food . It is metabolized in the liver through CYP3A4, CYP2D6, and CYP1A2-mediated pathways . The elimination half-life is 30 to 40 hours, and it is excreted through renal (80%) and fecal (15%) routes .
Result of Action
The molecular effect of this compound is the allosteric activation of the calcium-sensing receptor, leading to the inhibition of PTH secretion . This results in a decrease in serum calcium levels . On a cellular level, this can prevent the progression of diseases like hyperparathyroidism and hypercalcemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food can increase its bioavailability . Additionally, the drug’s efficacy can be influenced by the patient’s overall health status and the presence of other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Cinacalcet-d3 Hydrochloride involves the incorporation of deuterium into the molecular structure of rac Cinacalcet Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:
Amide Formation and Reduction: Starting from ®-(+)-1-(1-naphthyl)ethylamine, the amide is formed and subsequently reduced.
Reductive Amination: Reaction with an aldehyde followed by reduction of the resulting imine.
Nucleophilic Substitution: Using a suitable partner that carries a leaving group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions: rac Cinacalcet-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and pseudohalides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
rac Cinacalcet-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of cinacalcet in various matrices.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolic pathways of cinacalcet.
Medicine: Used in clinical research to study the effects of cinacalcet on calcium-sensing receptors and parathyroid hormone levels.
Industry: Utilized in the pharmaceutical industry for the development and validation of analytical methods
Comparison with Similar Compounds
Cinacalcet Hydrochloride: The non-deuterated form of rac Cinacalcet-d3 Hydrochloride.
®-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide: Another analog used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in analytical methods .
Properties
IUPAC Name |
N-(2,2,2-trideuterio-1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANQWUQOEJZMLL-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675767 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185097-33-9 | |
Record name | N-[1-(Naphthalen-1-yl)(2,2,2-~2~H_3_)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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